2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide” is a compound that falls under the category of phenoxy acetamide derivatives . These compounds have been the subject of recent investigations due to their potential as therapeutic candidates .

Synthesis Analysis

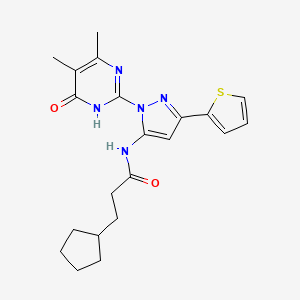

The synthesis of phenoxy acetamide derivatives involves various chemical techniques and computational chemistry applications . For instance, some compounds were synthesized by the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide .Molecular Structure Analysis

The molecular structure of “2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving “2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide” include hydrolysis, which converts the compound to a corresponding phenoxy acid . This acid can then be coupled with other compounds in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to form new compounds .Scientific Research Applications

Synthesis of Pyrrolidine Derivatives

This compound is used in the synthesis of 2-(pyrrolidin-1-yl)pyrimidines . Pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity .

Antagonist of Vanilloid Receptor 1

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, including this compound, act as antagonists of the vanilloid receptor 1 . This receptor is involved in pain perception, and its antagonists can potentially be used as analgesics .

Modulator of Insulin-like Growth Factor 1 Receptor

This compound can modulate the insulin-like growth factor 1 receptor . This receptor plays a crucial role in growth and development, and its modulators can be used in the treatment of growth disorders .

Inhibitor of Various Enzymes

This compound can inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . Inhibitors of these enzymes have various therapeutic applications .

Antioxidative Properties

This compound has antioxidative properties . Antioxidants can protect cells from damage by reactive oxygen species, and are used in the prevention and treatment of various diseases .

Antibacterial Properties

This compound has antibacterial properties . Antibacterial agents are used in the treatment of bacterial infections .

Mechanism of Action

Target of Action

The primary target of 2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential for collagen stability .

Mode of Action

2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide interacts with its target, collagen prolyl-4-hydroxylase, by inhibiting its activity . This interaction results in a decrease in the production of hydroxyproline, a major component of the protein collagen .

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase by 2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide affects the collagen synthesis pathway . This leads to a decrease in the production of collagen, a protein that provides structure and strength to tissues and organs .

Pharmacokinetics

It has been shown that the compound has an effect on collagen production at concentrations of 50 μm or 100 μm . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of 2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide’s action include a significant reduction in the production of collagen in vitro . This could potentially lead to changes in the structure and function of tissues and organs where collagen is a major component.

Future Directions

properties

IUPAC Name |

2-phenoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-15(12-22-14-6-2-1-3-7-14)19-13-10-17-16(18-11-13)20-8-4-5-9-20/h1-3,6-7,10-11H,4-5,8-9,12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQVVMDCYCSFSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenoxy-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-2-methyl-3-[[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2640589.png)

![2-[(3-Bromophenyl)sulfonylamino]-2-phenylacetic acid](/img/structure/B2640594.png)

![4-Bromo-1-[[1-(2-phenylethylsulfonyl)azetidin-3-yl]methyl]pyrazole](/img/structure/B2640596.png)

![naphthalen-2-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2640597.png)

![2-[(4-methylbenzyl)thio]-5-(4-pyridinyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2640601.png)

![Methyl 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylate](/img/structure/B2640603.png)

![1-[1-(2,5-Dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2640607.png)